molecular formula C4H5FN4O B15288589 2-Amino-4-fluoro-1H-imidazole-5-carboxamide

2-Amino-4-fluoro-1H-imidazole-5-carboxamide

Cat. No.: B15288589
M. Wt: 144.11 g/mol
InChI Key: HETHMBKQIYOFMD-UHFFFAOYSA-N
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Description

2-Amino-4-fluoro-1H-imidazole-5-carboxamide is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-fluoro-1H-imidazole-5-carboxamide typically involves the cyclization of amido-nitriles. One method reported involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and heterocycles.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-fluoro-1H-imidazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, especially at the amino and fluoro positions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents or nucleophiles like amines and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the amino or fluoro positions.

Scientific Research Applications

2-Amino-4-fluoro-1H-imidazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-4-fluoro-1H-imidazole-5-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-carbamoylimidazole
  • 5-Amino-1H-imidazole-4-carboxamide
  • 4-Cyano-1H-imidazole-5-carboxamide

Uniqueness

2-Amino-4-fluoro-1H-imidazole-5-carboxamide is unique due to the presence of both amino and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C4H5FN4O

Molecular Weight

144.11 g/mol

IUPAC Name

2-amino-5-fluoro-1H-imidazole-4-carboxamide

InChI

InChI=1S/C4H5FN4O/c5-2-1(3(6)10)8-4(7)9-2/h(H2,6,10)(H3,7,8,9)

InChI Key

HETHMBKQIYOFMD-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=N1)N)F)C(=O)N

Origin of Product

United States

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